molecular formula C5H7NO2S B12902178 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one CAS No. 6966-56-9

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Katalognummer: B12902178
CAS-Nummer: 6966-56-9
Molekulargewicht: 145.18 g/mol
InChI-Schlüssel: PJVKNCAANNBLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties. The presence of sulfur enhances its pharmacological properties, making it a valuable compound in various fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isothiocyanate with an appropriate amino alcohol, followed by cyclization to form the oxazolidinone ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxazolidinone ring .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of gene expression and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one include other oxazolidinone derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its pharmacological properties, making it a more potent compound in certain applications .

Eigenschaften

CAS-Nummer

6966-56-9

Molekularformel

C5H7NO2S

Molekulargewicht

145.18 g/mol

IUPAC-Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-5-one

InChI

InChI=1S/C5H7NO2S/c1-2-6-3-4(7)8-5(6)9/h2-3H2,1H3

InChI-Schlüssel

PJVKNCAANNBLTL-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC(=O)OC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.